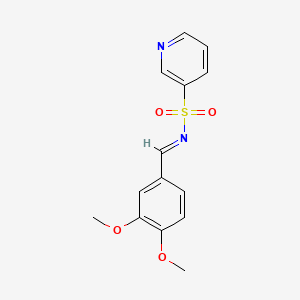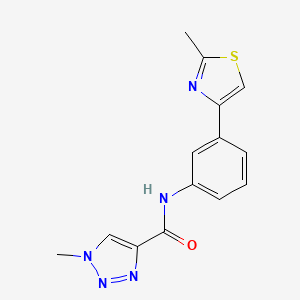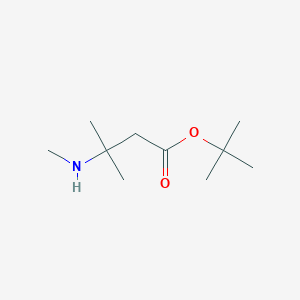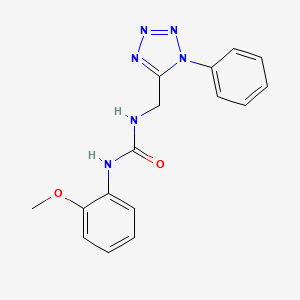
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, also known as DMBPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBPS is a member of the sulfonamide family of compounds, which are known for their diverse range of biological activities.
科学研究应用
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential use as a drug target in drug discovery research.
作用机制
The mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide are still being studied, but it is known to have a variety of effects on cellular processes. In cancer cells, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to induce apoptosis and inhibit cell growth and proliferation. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to protect against oxidative stress and neuroinflammation, which are thought to play a role in the development of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide in lab experiments is its potential toxicity to normal cells, which can limit its use in certain applications.
未来方向
There are many potential future directions for research on (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide. One area of research could focus on the development of new synthetic methods for (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide that are more efficient and cost-effective. Additionally, further studies could investigate the potential use of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide as a therapeutic agent for cancer and neurodegenerative diseases. Finally, future research could focus on the identification of new targets for (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide and the development of new analogs with improved potency and selectivity.
Conclusion
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, or (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential use in cancer research, neuroscience, and drug discovery. While the mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is not fully understood, it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Future research on (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide could focus on the development of new synthetic methods, the identification of new targets, and the development of new analogs with improved potency and selectivity.
合成方法
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide can be synthesized using a variety of methods, including condensation reactions between 3,4-dimethoxypyridine and 3-aminobenzenesulfonamide. One of the most commonly used methods for synthesizing (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide involves the reaction of 3,4-dimethoxypyridine with 3-aminobenzenesulfonic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid.
属性
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13-6-5-11(8-14(13)20-2)9-16-21(17,18)12-4-3-7-15-10-12/h3-10H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFNDWHULVGSZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)



![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)

![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2558872.png)

![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)
![4-{[(10Z)-9,19-dioxo-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaen-10-ylidene]methyl}benzonitrile](/img/structure/B2558875.png)